N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S3/c19-23(20,16-6-5-10-22-16)17-12-15(14-7-11-21-13-14)18-8-3-1-2-4-9-18/h5-7,10-11,13,15,17H,1-4,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPHEMDHEHXTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Thiophene Functionalization: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halides and bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has been investigated for its potential therapeutic applications:
Biological Studies
The compound has been analyzed for its interaction with various biological targets:
- Receptor Binding Studies : The azepane and thiophene components may facilitate binding to neurotransmitter receptors, influencing neuronal signaling pathways . This interaction could be pivotal in modulating conditions such as anxiety or depression.
- Enzyme Interaction : The sulfonamide group is known for its role in enzyme inhibition. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits.
Case Studies and Research Findings
Several studies have highlighted the potential applications of related compounds:
- Anticonvulsant Efficacy :
- Carbonic Anhydrase Inhibition :
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
N-(3-Acetylphenyl)thiophene-2-sulfonamide ()
- Structure : Features a thiophene-2-sulfonamide group linked to a 3-acetylphenyl substituent.
- Key Differences : Lacks the azepane ring and ethyl spacer present in the target compound. The acetylphenyl group may enhance π-π stacking interactions but reduce basicity compared to the azepane’s amine functionality.
- Synthesis : Prepared via direct sulfonamide coupling, contrasting with the multi-step synthesis likely required for the target compound’s azepane-ethyl-thiophene scaffold .
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure : A carboxamide analogue with a nitro-substituted phenyl group.
- Key Differences: Replaces the sulfonamide (–SO₂NH–) with a carboxamide (–CONH–) group, altering hydrogen-bonding capacity and electronic properties.
- Crystallography : Exhibits dihedral angles of 13.53° (thiophene-phenyl), suggesting conformational rigidity, whereas the target compound’s azepane ring may introduce greater flexibility .
N-(Thiophen-2-ylmethyl)-1-nitro-10H-phenoxazin-3-sulfonamide ()
- Structure: Contains a phenoxazine core fused with a nitro group and a thiophen-2-ylmethyl-sulfonamide side chain.
- Key Differences: The phenoxazine ring system confers planar aromaticity and redox activity, diverging from the target compound’s aliphatic azepane ring. This structural variation could influence membrane permeability and target selectivity .
Functional Analogues
Pd-Mediated Cyclopentane-Fused Indole Sulfonamides ()
- Structure : N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide derivatives.
- Key Differences: Incorporate indole and iodophenyl groups instead of azepane and thiophen-3-yl.
- Applications : These compounds are intermediates for cyclopentane-fused indole systems, suggesting utility in heterocyclic drug discovery.
N-Substituted 1,3-Thiazin-2-ones with Sulfonamide ()
- Structure: Feature a thiazinone ring fused with sulfonamide groups.
- Key Differences: The thiazinone core replaces the thiophene and azepane moieties, introducing a six-membered ring with sulfur and nitrogen.
Comparative Data Table
| Compound | Core Structure | Key Substituents | Synthetic Method | Potential Applications |
|---|---|---|---|---|
| Target Compound | Thiophene-2-sulfonamide | Azepane, thiophen-3-yl, ethyl linker | Likely multi-step amine alkylation | Enzyme inhibition, receptor modulation |
| N-(3-Acetylphenyl)thiophene-2-sulfonamide | Thiophene-2-sulfonamide | 3-Acetylphenyl | Direct sulfonamide coupling | Antimicrobial agents, imaging probes |
| Pd-mediated indole sulfonamides | Thiophene-2-sulfonamide | Indole, iodophenyl | Pd-catalyzed cross-coupling | Heterocyclic drug intermediates |
| N-Substituted thiazin-2-ones | 1,3-Thiazin-2-one | Sulfonamide, aliphatic/aromatic amines | One-pot CSI-mediated synthesis | Antimicrobial, anti-inflammatory |
Key Insights
Structural Flexibility vs. Rigidity : The target compound’s azepane ring may confer conformational flexibility, enhancing binding to dynamic protein pockets, whereas rigid analogues like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit fixed dihedral angles .
Synthetic Complexity: The azepane-ethyl-thiophene scaffold likely requires advanced synthetic strategies (e.g., reductive amination or nucleophilic substitution), contrasting with simpler one-pot syntheses for thiazinones or carboxamides .
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring an azepane ring and thiophene moiety, suggests various biological activities, particularly in the context of modulating receptor systems related to neuropsychiatric disorders and cancer.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 370.6 g/mol. The presence of the azepane ring contributes to its potential biological activity, while the thiophene and sulfonamide groups enhance its reactivity and specificity in biological systems .
The biological activity of this compound is hypothesized to involve interactions with various receptors and enzymes. The azepane structure may facilitate binding to neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. Preliminary studies suggest that compounds with similar structures can act as antagonists or agonists at specific receptors, potentially affecting neurotransmitter systems involved in anxiety and depression .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have shown promising results. For instance, derivatives of similar compounds have demonstrated cytotoxic activity against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 - 2.41 | Induction of apoptosis |
| U-937 (Acute Monocytic Leukemia) | < 10 | Cell cycle arrest at G0-G1 phase |
| SK-MEL-2 (Melanoma) | Not specified | Potentially selective inhibition |
Flow cytometry analyses indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving increased p53 expression and caspase activation .
Neuropharmacological Activity
The compound's potential as a modulator of neurotransmitter systems has been explored in several studies. It is postulated that it may influence serotonin and dopamine pathways, which are critical in the treatment of mood disorders. Compounds similar to this compound have been shown to exhibit anxiolytic and antidepressant effects in preclinical models .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells, showing significant cytotoxicity with an IC50 value of 0.65 µM. The mechanism involved apoptosis induction via p53 pathway activation .
- Neuropharmacological Evaluation : In a separate study focusing on anxiety models in rodents, derivatives of this compound exhibited significant anxiolytic effects compared to control groups, suggesting a potential role in treating anxiety disorders .
Q & A
Q. What synthetic routes are recommended for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: A two-step synthesis approach is commonly employed:
Intermediate Formation : React thiophene-2-sulfonyl chloride with a pre-synthesized azepane-thiophene ethylamine intermediate under reflux in acetonitrile (60–80°C, 1–3 hours). Use equimolar ratios to minimize side products .
Purification : Isolate the product via solvent evaporation followed by recrystallization (e.g., ethanol-dioxane mixtures) to achieve >95% purity .
Optimization Tips :
- Monitor reaction progress with thin-layer chromatography (TLC).
- Adjust reflux time based on intermediate stability (prolonged heating may degrade thiophene rings) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the sulfonamide linkage (δ ~3.2 ppm for NH-SO) and azepane ring protons (δ ~1.5–2.5 ppm). Compare with analogous sulfonamides for validation .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm) and thiophene C-S vibrations (~700 cm) .
- X-ray Crystallography : Resolve crystal packing and dihedral angles between thiophene and azepane moieties to confirm stereochemistry .
Advanced Research Questions
Q. How can structural modifications to the thiophene or azepane moieties enhance pharmacokinetic properties?
Methodological Answer :
- Thiophene Modifications :
- Azepane Modifications :
Q. How should researchers resolve discrepancies in biological activity data, such as inconsistent antimicrobial results?
Methodological Answer :
- Purity Verification : Analyze impurities via HPLC-MS, focusing on sulfone or amine byproducts that may antagonize activity (USP guidelines recommend <0.1% impurities for bioassays) .
- Assay Replication : Standardize assay conditions (e.g., pH, temperature) across labs. For example, conflicting MIC values may arise from variations in bacterial strain preparation .
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of derivatives to isolate functional group contributions .
Q. What strategies mitigate challenges in resolving supramolecular interactions in crystalline forms?
Methodological Answer :
- Crystallization Screening : Test solvents with varying polarities (e.g., acetonitrile, DMSO) to isolate polymorphs. For example, weak C–H···O/S interactions in acetonitrile yield monoclinic crystals suitable for diffraction .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., π-stacking between thiophene rings) to explain packing motifs .
- Dynamic NMR : Probe solution-state conformational changes that differ from solid-state structures .
Data Contradiction Analysis
Q. How to address conflicting computational vs. experimental data on the compound’s electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
